

Swietemahalactone: A Comparative Analysis of its Therapeutic Potential in Preclinical Animal Models

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Compound of Interest		
Compound Name:	Swietemahalactone	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of **Swietemahalactone**, a prominent limonoid found in Swietenia species, against established therapeutic agents in various preclinical animal models. While direct studies on isolated **Swietemahalactone** are emerging, this document leverages the substantial body of research on Swietenia extracts, where **Swietemahalactone** is a key bioactive constituent. The data presented herein summarizes the current understanding of its efficacy in oncology, inflammation, neuroprotection, and diabetes, offering a valuable resource for researchers exploring novel therapeutic avenues.

I. Anticancer Potential: Swietemahalactone vs. Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent, but its clinical utility is often limited by significant cardiotoxicity. Natural compounds like **Swietemahalactone**, found in Swietenia mahagoni and Swietenia macrophylla, are being investigated as potentially safer alternatives. Studies on Swietenia extracts have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising role in oncology.

Table 1: Comparison of Anticancer Efficacy

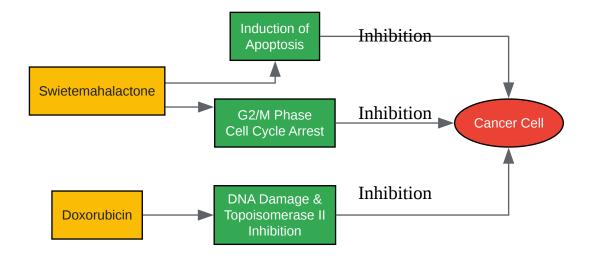


Parameter	Swietenia macrophylla Extract	Doxorubicin	Animal Model	Reference
Tumor Growth Inhibition	Data not available in retrieved studies	Significant reduction in tumor volume	4T1 orthotopic xenograft model	[1]
Metastasis Inhibition	Hexanic extract showed no toxicity in an animal model	Enhanced lung and bone metastasis in some models	4T1 orthotopic xenograft model	[1][2]
Mechanism of Action	Induces apoptosis, arrests cell cycle at G2/M phase	DNA intercalation, topoisomerase II inhibition	In vitro and in vivo models	[2]

- 4T1 Orthotopic Xenograft Model for Breast Cancer:
 - Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.
 - Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of female BALB/c mice.
 - Treatment: Once tumors are palpable, animals are randomized into treatment and control groups. Treatment with Swietenia extract (or isolated Swietemahalactone) or doxorubicin is initiated via oral gavage or intravenous injection, respectively, at specified doses and schedules.
 - Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, primary tumors and lungs are harvested for histological analysis to assess tumor growth and metastasis.[1]

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Figure 1: Anticancer Mechanisms of Action.

II. Anti-inflammatory Potential: Swietemahalactone vs. Indomethacin

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat inflammation and pain. However, its use can be associated with gastrointestinal side effects. Swietenia macrophylla extracts have demonstrated significant anti-inflammatory properties in animal models, suggesting that **Swietemahalactone** could be a valuable alternative with a potentially better safety profile.

Table 2: Comparison of Anti-inflammatory Efficacy

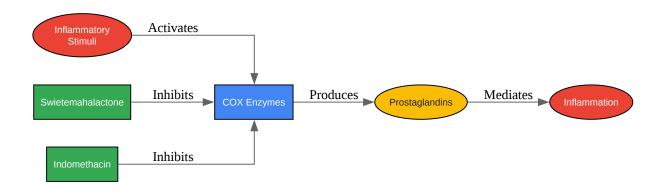


Parameter	Swietenia macrophylla Ethanolic Seed Extract	Indomethacin	Animal Model	Reference
Carrageenan- induced Paw Edema Reduction	79% reduction at 1000 mg/kg	Data not available in retrieved studies	Mice	[3]
Mechanism of Action	Inhibition of pro- inflammatory mediators	Inhibition of cyclooxygenase (COX) enzymes	In vivo models	[3]

- Carrageenan-Induced Paw Edema Model:
 - Animal Model: Male Wistar rats or Swiss albino mice are used.
 - Treatment: Animals are pre-treated with Swietenia macrophylla extract (or isolated
 Swietemahalactone), Indomethacin, or a vehicle control, typically administered orally.
 - Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
 - Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3]

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Figure 2: Anti-inflammatory Mechanisms of Action.

III. Neuroprotective Potential: Swietemahalactone vs. L-DOPA

L-DOPA is the gold standard for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. However, long-term L-DOPA treatment can lead to motor complications. Aqueous extracts of Swietenia macrophylla leaves have shown neuroprotective effects in a murine model of Parkinson's disease, suggesting that **Swietemahalactone** may offer a novel therapeutic strategy.[4][5]

Table 3: Comparison of Neuroprotective Efficacy



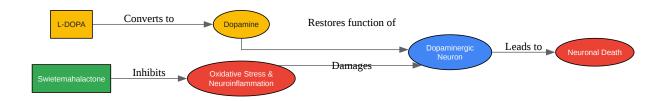
Parameter	Aqueous Extract of Swietenia macrophylla Leaf	L-DOPA	Animal Model	Reference
Reduction in Neuroinflammati on	Attenuated microglial proliferation by ~60% in the substantia nigra pars compacta	Primarily restores dopamine levels; indirect effects on inflammation	6-OHDA-induced murine model of Parkinson's disease	[4]
Behavioral Improvement	Showed improved motor function in a subset of treated animals	Improves motor symptoms	6-OHDA-induced murine model of Parkinson's disease	[4]
Mechanism of Action	Antioxidant and anti-inflammatory properties	Dopamine precursor, restores dopaminergic neurotransmissio n	In vivo models	[4]

- 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model:
 - Animal Model: C57BL/6 mice are commonly used.
 - Treatment: Mice are treated daily with the Swietenia macrophylla aqueous extract (50 mg/kg) or vehicle, starting 7 days before the 6-OHDA infusion and continuing for a specified period post-surgery.[4][6]
 - Lesioning: A unilateral injection of 6-OHDA is made into the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.



- Behavioral Assessment: Rotational behavior is assessed following an apomorphine challenge to quantify the extent of the lesion and the effect of the treatment.
- Histological and Biochemical Analysis: Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and Iba1 (a marker for microglia) to assess neurodegeneration and neuroinflammation, respectively.[4][6]

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Figure 3: Neuroprotective Mechanisms of Action.

IV. Antidiabetic Potential: Swietemahalactone vs. Metformin

Metformin is a first-line oral medication for type 2 diabetes that primarily works by decreasing hepatic glucose production. Extracts from Swietenia macrophylla seeds have been traditionally used for diabetes and have shown significant antihyperglycemic effects in animal models, comparable to the standard drug glibenclamide.[7][8][9]

Table 4: Comparison of Antidiabetic Efficacy

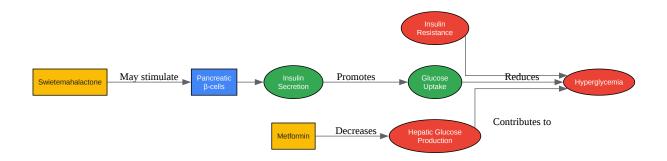


Parameter	Methanol Extract of Swietenia macrophylla Seeds	Glibenclamide (as comparator)	Animal Model	Reference
Reduction in Fasting Blood Glucose	Up to 59.69% reduction at 300 mg/kg	Significant reduction	Streptozotocin- induced diabetic rats	[7]
Effect on Serum Lipids	Significant reduction in cholesterol and triglycerides	Data not available in retrieved studies	Streptozotocin- induced diabetic rats	[7]
Mechanism of Action	Potential for increased glucose utilization and insulin sensitivity	Stimulates insulin secretion from pancreatic β-cells	In vivo models	[10]

- Streptozotocin (STZ)-Induced Diabetic Rat Model:
 - Animal Model: Wistar or Sprague-Dawley rats are used.
 - Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in citrate buffer.
 - Treatment: Diabetic rats are treated orally with Swietenia macrophylla seed extract at different doses (e.g., 200 and 300 mg/kg) or a standard antidiabetic drug like glibenclamide for a specified duration (e.g., 12 days).[7]
 - Biochemical Analysis: Fasting blood glucose levels are monitored at regular intervals. At the end of the study, blood is collected to measure serum lipid profiles (cholesterol and triglycerides), and liver tissue is analyzed for glycogen content.[7]



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Figure 4: Antidiabetic Mechanisms of Action.

Disclaimer: The information presented in this guide is for research and informational purposes only. The data on **Swietemahalactone**'s efficacy is largely derived from studies on Swietenia extracts and should be interpreted with caution. Further research is required to validate these findings with the isolated compound and to establish its safety and efficacy in humans.

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